

Technical Guide: Physical Properties of 2-(Trifluoromethyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiazole-4-carbaldehyde

Cat. No.: B165297

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound **2-(Trifluoromethyl)thiazole-4-carbaldehyde**. This compound, identified by the CAS number 133046-48-7, is a heterocyclic aldehyde containing a thiazole ring substituted with a trifluoromethyl group. Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. The table below summarizes the key physical properties of **2-(Trifluoromethyl)thiazole-4-carbaldehyde**.

Property	Value
Molecular Formula	C ₅ H ₂ F ₃ NOS
Molecular Weight	183.14 g/mol
Boiling Point	155 °C[1]
Density	1.544 g/cm ³ [1]
Refractive Index	1.499[1]
Flash Point	47 °C[1]
CAS Number	133046-48-7[2]

Experimental Protocols

The determination of the physical properties listed above is achieved through standardized experimental methodologies. While the specific instrumentation and conditions for **2-(Trifluoromethyl)thiazole-4-carbaldehyde** are not detailed in the available literature, the following general protocols are standard in chemical characterization.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a small sample is micro-boiling point determination.

- **Sample Preparation:** A small amount of the liquid sample is placed in a capillary tube, which is then attached to a thermometer.
- **Apparatus Setup:** The thermometer and capillary tube assembly are placed in a heating bath (e.g., a Thiele tube with heating oil).
- **Heating and Observation:** The bath is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

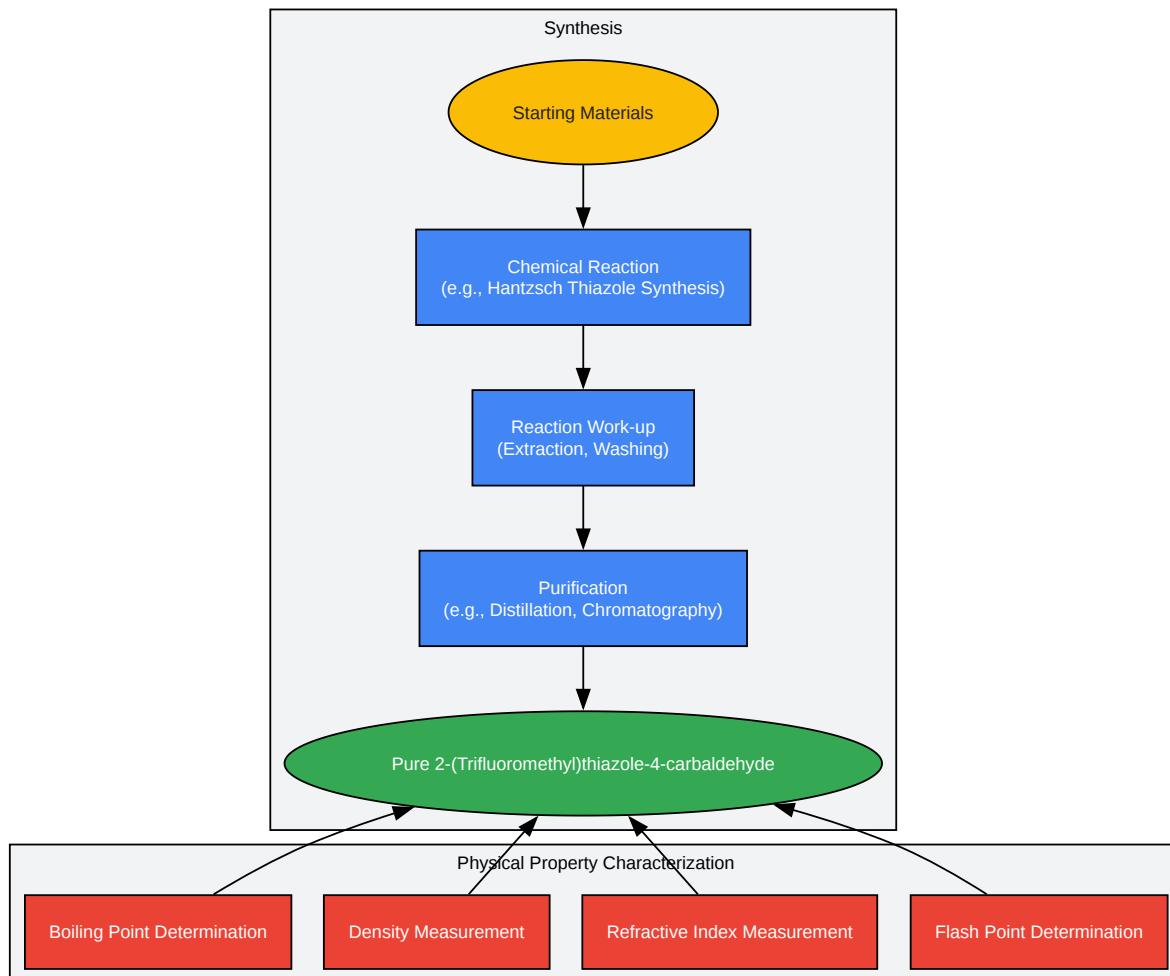
- Pycnometer Method:
 - The mass of a clean, dry pycnometer is accurately measured.
 - The pycnometer is filled with the sample liquid, and its mass is measured again.
 - The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.
 - The density of the sample is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

- Instrumentation: An Abbe refractometer is the standard instrument used for this measurement.
- Calibration: The refractometer is calibrated using a standard of known refractive index.
- Measurement: A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale. The temperature at which the measurement is taken is also recorded.

Determination of Flash Point


The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

- Apparatus: A closed-cup apparatus, such as a Pensky-Martens or Cleveland open-cup tester, is used.

- Procedure: The liquid sample is placed in the test cup and slowly heated. An ignition source is periodically passed over the surface of the liquid.
- Observation: The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physical characterization of a chemical compound like **2-(Trifluoromethyl)thiazole-4-carbaldehyde**. This represents a logical progression from starting materials to a fully characterized product.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Physical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. molbase.com [molbase.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-(Trifluoromethyl)thiazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165297#2-trifluoromethyl-thiazole-4-carbaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com